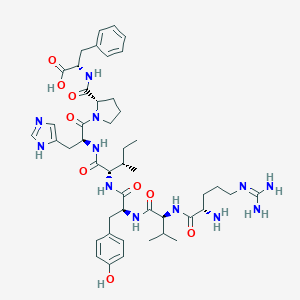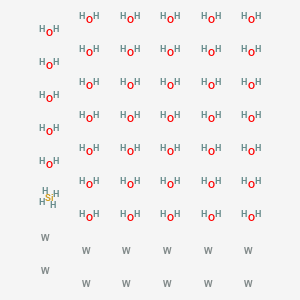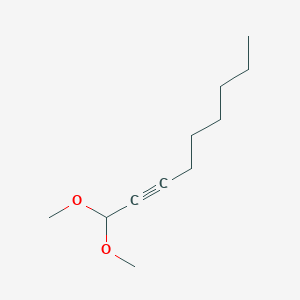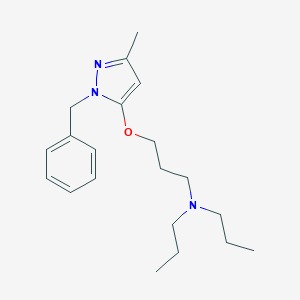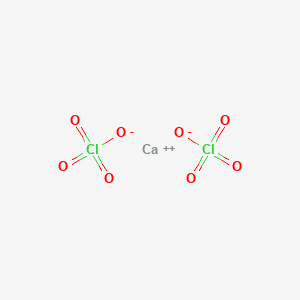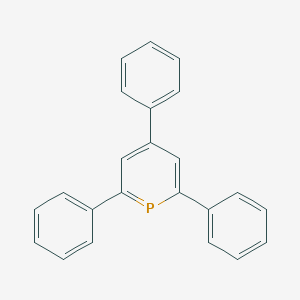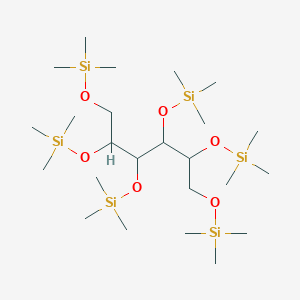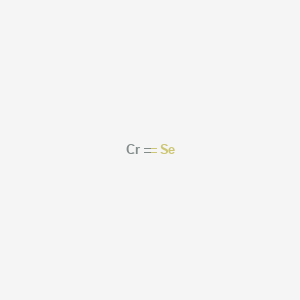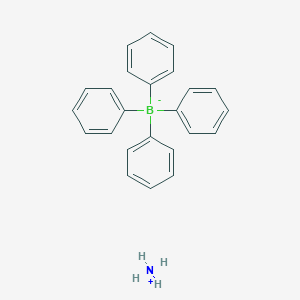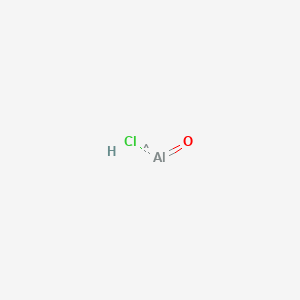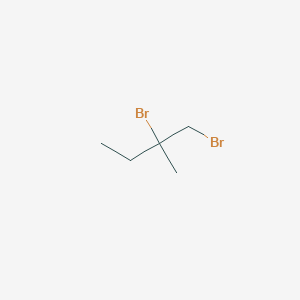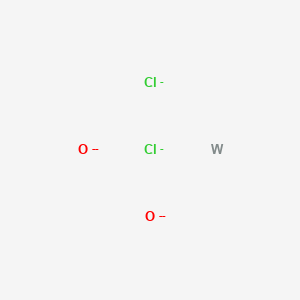
Oxygen(2-);tungsten;dichloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Oxygen(2-);tungsten;dichloride, also known as tungsten dichloride dioxide, is a chemical compound with the formula WO2Cl2. It is a yellow-colored solid that is used as a precursor to other tungsten compounds. This compound is sensitive to moisture and undergoes hydrolysis when exposed to water .
Mechanism of Action
Target of Action
Tungsten compounds are known to interact with various enzymes, particularly those involved in redox reactions . Oxygen, on the other hand, is essential for human survival and is used in clinical conditions where there is a lack of oxygen .
Mode of Action
Tungsten compounds are known to participate in redox reactions involving carbon, nitrogen, and sulfur atoms of key metabolites . Oxygen therapy increases the arterial pressure of oxygen and is effective in improving gas exchange and oxygen delivery to tissues .
Biochemical Pathways
Molybdenum and tungsten-containing enzymes are known to catalyze oxidation-reduction reactions involving carbon, nitrogen, and sulfur atoms of key metabolites . These reactions constitute key steps in the global biogeochemical cycles of carbon, nitrogen, and sulfur .
Pharmacokinetics
Oxygen therapy is known to increase blood oxygen levels and decrease blood flow resistance in the diseased lung, leading to decreased cardiovascular workload .
Result of Action
Tungsten compounds are known to participate in redox reactions, which are crucial for various biological processes . Oxygen therapy is used to treat conditions that impair the body’s ability to take up and use gaseous oxygen .
Action Environment
The action, efficacy, and stability of Oxygen(2-);tungsten;dichloride can be influenced by various environmental factors. For instance, tungsten compounds are sensitive to moisture and undergo hydrolysis . The efficacy of oxygen therapy can be influenced by factors such as the presence of functional alveolar units .
Preparation Methods
Synthetic Routes and Reaction Conditions: Oxygen(2-);tungsten;dichloride can be prepared by a ligand redistribution reaction involving tungsten trioxide and tungsten hexachloride: [ 2 \text{WO}_3 + \text{WCl}_6 \rightarrow 3 \text{WO}_2\text{Cl}_2 ] This reaction is carried out in a vacuum-sealed tube heated to 350°C using a two-zone tube furnace. The yellow product sublimes to the cooler end of the reaction tube .
Another method involves the reaction of tungsten hexachloride with hexamethyldisiloxane: [ \text{WCl}_6 + 2 (\text{(CH}_3)_3\text{Si})_2\text{O} \rightarrow 3 \text{WO}_2\text{Cl}_2 + 4 \text{(CH}_3)_3\text{SiCl} ] This reaction proceeds via the intermediacy of tungsten oxychloride .
Industrial Production Methods: Industrial production of this compound typically follows the same synthetic routes as described above, with careful control of reaction conditions to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions: Oxygen(2-);tungsten;dichloride undergoes various chemical reactions, including:
Hydrolysis: When exposed to moisture, it hydrolyzes to form tungsten oxides and hydrochloric acid.
Lewis Acid Reactions: It acts as a Lewis acid and forms soluble adducts with donor ligands such as bipyridine and dimethoxyethane.
Common Reagents and Conditions:
Hydrolysis: Water or moisture.
Lewis Acid Reactions: Donor ligands like bipyridine and dimethoxyethane.
Major Products Formed:
Hydrolysis: Tungsten oxides and hydrochloric acid.
Lewis Acid Reactions: Soluble adducts of the type WO2Cl2L2, where L is a donor ligand.
Scientific Research Applications
Oxygen(2-);tungsten;dichloride has several scientific research applications, including:
Chemistry: Used as a precursor for synthesizing other tungsten compounds.
Catalysis: Employed in catalytic processes due to its ability to form various coordination complexes.
Material Science: Utilized in the preparation of tungsten-based materials with unique properties.
Comparison with Similar Compounds
- Tungsten oxychloride (WOCl4)
- Tungsten oxybromide (WOBr4)
- Tungsten oxydiiodide (WO2I2)
Comparison: Oxygen(2-);tungsten;dichloride is unique due to its specific oxidation state and coordination environment. Compared to tungsten oxychloride and tungsten oxybromide, it has a different reactivity profile and forms distinct coordination complexes. Its sensitivity to moisture and ability to form stable adducts with donor ligands make it particularly useful in certain catalytic and synthetic applications .
Properties
IUPAC Name |
oxygen(2-);tungsten;dichloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2ClH.2O.W/h2*1H;;;/q;;2*-2;/p-2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVBXMVWZPVBSJY-UHFFFAOYSA-L |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-2].[O-2].[Cl-].[Cl-].[W] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cl2O2W-6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.74 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13520-76-8 |
Source


|
| Record name | Tungsten dichloride dioxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013520768 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

